2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid can be achieved through a multi-step process involving the condensation of various diamines, nitroethene derivatives, and aldehydes. One efficient method involves a five-component cascade reaction utilizing cyanoacetohydrazide, nitroacetophenone, and diamines in a mixture of water and ethanol . The reaction sequence includes N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization.
Industrial Production Methods
Industrial production of this compound typically involves similar multi-component reactions but on a larger scale. The use of environmentally benign solvents and catalyst-free approaches is preferred to ensure operational simplicity and clean reaction profiles .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound .
Scientific Research Applications
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anxiolytic and anti-ulcer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties are linked to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anxiolytic and anti-ulcer properties.
Pyrido[1,2-a]pyrimidine: Exhibits antidepressant and anticancer activities.
Tetrahydroimidazo[1,2-a]pyrazine: Investigated for its antimicrobial and anticancer properties
Uniqueness
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid stands out due to its unique combination of pharmacological activities and its potential for multi-targeted therapeutic applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-11-7(9(12)13)3-2-4-8(11)10-6/h5,7H,2-4H2,1H3,(H,12,13) |
InChI Key |
XIDHHUAHSFALCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(CCCC2=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.